molecular formula C14H12O3 B1312766 3-Benzyloxy-2-hydroxy benzaldehyde CAS No. 86734-59-0

3-Benzyloxy-2-hydroxy benzaldehyde

Cat. No. B1312766
CAS RN: 86734-59-0
M. Wt: 228.24 g/mol
InChI Key: IDQPYNNNKOORPJ-UHFFFAOYSA-N
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Description

3-Benzyloxybenzaldehyde is used as a pharmaceutical intermediate . It activates the adenyl cyclase .


Synthesis Analysis

The synthesis of natural products containing benzofuran rings involves the conversion of (E)-3-(7-(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)benzo[b]furan-4-yl) acrylic acid 67 by Knoevenagel condensation, and then the benzofuran aldehyde 66, which can be transformed into the desired natural product 70 in several steps in overall yields of 40% .


Molecular Structure Analysis

The molecular formula of 3-Benzyloxybenzaldehyde is C14H12O2 . Its average mass is 212.244 Da and its monoisotopic mass is 212.083725 Da .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. For example, the free radical bromination of alkyl benzenes . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Physical And Chemical Properties Analysis

3-Benzyloxybenzaldehyde is a white to light beige fine crystalline powder . Its molecular weight is 228.25 .

Scientific Research Applications

Scalable Preparation and Synthetic Applications

  • Scalable Synthesis

    A new method for the scalable preparation of related compounds, such as 4-Benzyloxyl-2-hydroxyl benzaldehyde, demonstrates the utility of these compounds as intermediates in synthetic chemistry. The method involves a three-step reaction including benzyl protection, Vilsmeier reaction, and selective deprotection, highlighting the compound's role in facilitating complex chemical syntheses (Sun Gui-fa, 2012).

  • Catalysis in Organic Synthesis

    The compound's derivatives serve as ligands in palladium(ii) complexes, acting as catalytic activators for Suzuki–Miyaura coupling reactions. This showcases its importance in enhancing the efficiency of cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules (Umesh Kumar et al., 2014).

Biological Activity and Material Science

  • Natural Product Derivatives

    Research on benzaldehyde derivatives from a gorgonian-derived Eurotium sp. fungus led to the isolation of new compounds with potential biological activities. This underlines the role of similar benzaldehyde derivatives in the discovery of new natural products with possible therapeutic applications (Min Chen et al., 2017).

  • Heteroaryl-Substituted Derivatives

    The synthesis of 5-membered heteroaryl-substituted benzyloxy-benzaldehydes via the Suzuki-Miyaura coupling reaction illustrates the compound's utility in drug design. This signifies its role in the development of novel therapeutic agents by introducing heterocyclic structures into the benzaldehyde framework (H. Bölcskei et al., 2022).

Advanced Material Applications

  • Photocatalytic Applications: Studies on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts highlight the potential of 3-Benzyloxy-2-hydroxy benzaldehyde derivatives in environmental applications. This research indicates the compound's relevance in green chemistry and sustainable processes (M. J. Lima et al., 2017).

Safety And Hazards

It’s important to ensure adequate ventilation when handling 3-Benzyloxy-2-hydroxy benzaldehyde. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools. Use explosion-proof equipment .

Future Directions

3-Benzyloxybenzaldehyde has been used in the synthesis of silybin analogs as anticancer agents that produce apoptosis in ovarian cancer cells through tubulin inhibition . It has also been used in the synthesis of porphyrin and boron dipyrromethene (BODIPY) derivatives for fluorescent applications .

properties

IUPAC Name

2-hydroxy-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQPYNNNKOORPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461278
Record name 3-benzyloxy-2-hydroxy benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-2-hydroxy benzaldehyde

CAS RN

86734-59-0
Record name 3-benzyloxy-2-hydroxy benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzyloxy)-2-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To magnesium (2.9 g, turnings, 0.12 mol) in a mixture of anhydrous ether (85 mL) and benzene (85 mL) at 0° C., bromine (3.4 mL, 0.066 mol) was added dropwise. When the reaction had started, stirring was commenced and the addition of bromine continued until complete. The ice bath was removed and the reaction mixture was heated until the solution was almost colorless. After cooling down, the reaction mixture was slowly added to a solution of 2,3-bis-benzyloxy-benzaldehyde (128, 20 g, 0.063 mol) in benzene (415 mL) at room temperature while stirring vigorously. Upon completion of the addition, the reaction mixture was stirred at room temperature overnight, and then refluxed for 36 hours. After the reaction mixture was cooled down to room temperature, a solid was collected by filtration and washed with benzene, then boiled in hydrochloric acid (100 mL, 1.0 M) for 30 minutes. After cool down, the solution was extracted with dichloromethane. The organic layer was washed with brine and dried over magnesium sulfate. A light tan solid was obtained after removal of the solvent (129, 12.5 g, 87%).
Quantity
2.9 g
Type
reactant
Reaction Step One
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Quantity
85 mL
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reactant
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85 mL
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solvent
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3.4 mL
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0 (± 1) mol
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20 g
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reactant
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415 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Scheme V depicts a method of preparing aldehyde 13. For example, an aldehyde of formula 11 wherein R3, R4 and R5 are hydrogen, i.e., 2,3-dihydroxybenzaldehyde (0.6 g, 4.3 mmol) was added to dimethyl sulfonamide (DMSO) (10 ml) containing sodium hydride (0.25 g, 10.4 mmol). After one hour a solution of benzyl bromide (0.52 ml, 4.3 mmol) in DMSO (5 ml) is added. Stirring the mixture is continued for 24 h, after which time the mixture is poured into water and extracted with chloroform (2×). The aqueous solution then was acidified with 6N hydrochloric acid to adjust the pH from 2 to about 4 and extracted with chloroform (3×). The latter organic layers were washed with 1N hydrochloric acid and filtered over silica gel to give 3-benzyloxy-2-hydroxy benzaldehyde.
[Compound]
Name
aldehyde
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[Compound]
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aldehyde
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[Compound]
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formula 11
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0.6 g
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0.25 g
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0.52 mL
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5 mL
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Quantity
10 mL
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solvent
Reaction Step Nine

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